4-Amidinosemicarbazide dihydrochloride

Beschreibung

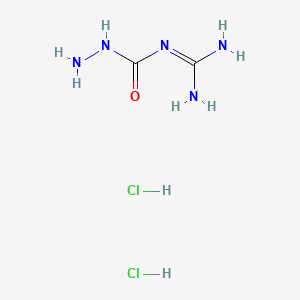

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

28787-22-6 |

|---|---|

Molekularformel |

C2H9Cl2N5O |

Molekulargewicht |

190.03 g/mol |

IUPAC-Name |

1-amino-3-(diaminomethylidene)urea;dihydrochloride |

InChI |

InChI=1S/C2H7N5O.2ClH/c3-1(4)6-2(8)7-5;;/h5H2,(H5,3,4,6,7,8);2*1H |

InChI-Schlüssel |

CRDUMFPZOLIQCX-UHFFFAOYSA-N |

Kanonische SMILES |

C(=NC(=O)NN)(N)N.Cl.Cl |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 4 Amidinosemicarbazide Dihydrochloride and Its Analogs

Direct Synthesis of 4-Amidinosemicarbazide Dihydrochloride (B599025)

Detailed, peer-reviewed synthetic procedures for the direct synthesis of 4-Amidinosemicarbazide dihydrochloride are not extensively documented in publicly available scientific literature. However, the synthesis can be conceptually approached by considering the formation of the core amidine and semicarbazide (B1199961) functionalities.

The synthesis of semicarbazide derivatives often begins with semicarbazide hydrochloride. A general and widely utilized method for creating semicarbazones involves the condensation reaction between a carbonyl compound (such as an aldehyde or ketone) and semicarbazide. This reaction is a cornerstone in the functionalization of semicarbazide precursors.

For the specific synthesis of 4-Amidinosemicarbazide, a plausible route could involve the reaction of a suitable amidine-containing reactant with a semicarbazide moiety or vice versa. The synthesis of related amidine compounds, such as 4-aminobenzamidine (B1203292) dihydrochloride, often starts from a nitrile precursor, like 4-aminobenzonitrile (B131773), which undergoes a Pinner reaction to form an imidate, followed by amination. A similar strategy could theoretically be adapted where a cyano-substituted semicarbazide is converted to the corresponding amidine.

The optimization of reaction conditions is crucial for achieving high yields and purity in the synthesis of semicarbazide and amidine derivatives. Key parameters that are often manipulated include the choice of solvent, temperature, catalyst, and reaction time.

For instance, in the synthesis of N′-aryl-N-cyanoformamidines, which are precursors to some pesticides, toluene (B28343) is used as a solvent. This choice is strategic as toluene forms an azeotrope with the ethanol (B145695) byproduct, and its removal by distillation drives the reaction to completion.

In the synthesis of semicarbazones, solvent-free conditions, such as ball-milling, have been shown to be highly effective, often resulting in quantitative yields without the need for a catalyst. Temperature can also be a critical factor; while many aldehydes react with semicarbazide hydrochloride at room temperature, ketones generally require elevated temperatures (65-90 °C) for the reaction to proceed efficiently.

The following table outlines the optimization of reaction conditions for the synthesis of p-chlorobenzaldehyde semicarbazone using a ball-milling technique.

| Milling Time (min) | Temperature (°C) | Yield (%) | Reference |

| 5 | Room Temp | Incomplete | |

| 10 | Room Temp | Incomplete | |

| 30 | Room Temp | Incomplete | |

| 45 | Room Temp | Quantitative | |

| 60 | Room Temp | Quantitative |

Synthesis of Structurally Related Amidine Dihydrochloride Compounds

The synthesis of amidine dihydrochlorides is a well-established process, often employing the Pinner reaction. This method involves the treatment of a nitrile with an alcohol in the presence of anhydrous hydrogen chloride gas to form an imidate hydrochloride salt. This intermediate is then reacted with an amine to yield the desired amidine.

A specific example is the synthesis of 4-aminobenzamidine dihydrochloride from 4-aminobenzonitrile (4-ABN). The process involves bubbling hydrogen chloride gas through a solution of 4-ABN in an alcohol like methanol (B129727) or ethanol. This forms the corresponding imidate salt. The reaction mixture is then treated with ammonia (B1221849) to produce 4-aminobenzamidine, which is subsequently converted to its dihydrochloride salt.

Another approach for synthesizing amidine-substituted heterocycles also starts with cyano-substituted precursors. These precursors are treated with dry gaseous HCl in absolute ethanol to form the imidate salt. Subsequent reaction with ethylenediamine (B42938) affords the 2-imidazolinyl substituted derivatives.

Conventional and Advanced Synthetic Approaches for Semicarbazide and Thiosemicarbazide (B42300) Derivatives

A variety of methods exist for the synthesis of semicarbazide and thiosemicarbazide derivatives, ranging from traditional condensation reactions to modern microwave-assisted procedures.

The most fundamental and conventional method for synthesizing semicarbazones is the condensation reaction between a carbonyl compound (aldehyde or ketone) and semicarbazide. This reaction typically involves mixing the reactants, often with semicarbazide hydrochloride and a base like sodium acetate, in a suitable solvent such as ethanol. The reaction proceeds via a nucleophilic attack of the semicarbazide on the carbonyl carbon, followed by the elimination of a water molecule to form the C=N bond of the semicarbazone. This method is widely used for the isolation, purification, and characterization of aldehydes and ketones due to the crystalline and stable nature of the resulting semicarbazone derivatives.

The reaction can be carried out under reflux for several hours. Alternatively, mechanochemical methods like ball-milling can be employed, which often provide excellent yields under solvent-free conditions.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique has been successfully applied to the synthesis of semicarbazones and thiosemicarbazones, offering significant advantages over conventional heating methods. The primary benefits include drastically reduced reaction times, improved yields, and often cleaner product formation.

For example, the synthesis of semicarbazones from substituted aryl aldehydes and semicarbazide hydrochloride, which takes 3-4 hours under conventional reflux, can be completed in just 50-80 seconds using microwave irradiation at 480 watts. Similarly, the synthesis of N₁,N₄-substituted thiosemicarbazones saw reaction times drop from 480 minutes with traditional methods to as little as 3 minutes under solvent-free microwave conditions.

The table below compares conventional and microwave-assisted synthesis for thiosemicarbazide derivatives, highlighting the efficiency of the latter.

| Synthesis Method | Reactants | Solvent | Reaction Time | Yield | Reference |

| Conventional (Stirring) | Aryl isothiocyanates + Hydrazine (B178648) hydrate | - | 60 min | High | |

| Microwave Irradiation | Aryl isothiocyanates + Hydrazine hydrate | - | 30 min | Lower than conventional | |

| Conventional (Reflux) | Thiosemicarbazide intermediates + Aldehydes | Ethanol | 480 min | Good | |

| Microwave Irradiation | Thiosemicarbazide intermediates + Aldehydes | Ethanol | 20-40 min | Good | |

| Microwave Irradiation | Thiosemicarbazide intermediates + Aldehydes | Solvent-free | 3 min | Good | |

| Conventional (Reflux) | Isothiocyanate + Carboxylic acid hydrazides | Ethanol | - | - | |

| Microwave Irradiation | Isothiocyanate + Carboxylic acid hydrazides | Ethanol (2 drops) | 2-4 min | High |

Solvent-Based and Solvent-Free Methodologies

The selection of a synthetic methodology, whether solvent-based or solvent-free, is often dictated by factors such as reactant solubility, reaction kinetics, product isolation, and environmental considerations.

Solvent-Based Methodologies

Solvent-based syntheses are the traditional approach for the formation of semicarbazide and guanidine (B92328) derivatives, offering advantages in terms of temperature control, homogenous mixing of reactants, and facilitation of multi-step, one-pot reactions. A plausible and widely utilized solvent-based route to 4-amidinosemicarbazide would involve the reaction of aminoguanidine (B1677879) with a source of cyanic acid.

A common method for generating semicarbazides involves the reaction of a hydrazine derivative with an isocyanate or a cyanate (B1221674) salt. rsc.org In the context of synthesizing the target molecule, aminoguanidine hydrochloride would serve as the hydrazine-containing starting material. The reaction with a cyanate, such as potassium cyanate, in an aqueous or alcoholic solvent system, is a well-established method for the formation of the semicarbazide backbone. sciencemadness.org The acidic conditions provided by the aminoguanidine hydrochloride salt would facilitate the in-situ generation of cyanic acid from the cyanate salt, which then undergoes nucleophilic attack by the terminal amino group of aminoguanidine.

The reaction progress can be monitored using standard chromatographic techniques. Upon completion, the desired this compound can be isolated and purified by crystallization, leveraging its salt nature for selective precipitation from the reaction mixture. The use of solvents like ethanol or water is crucial for dissolving the ionic starting materials and facilitating the reaction. mdpi.com

For the synthesis of analogs of 4-amidinosemicarbazide, substituted aminoguanidines can be employed as starting materials. The synthesis of such analogs often involves the reaction of ketones with aminoguanidine hydrochloride, potentially under microwave irradiation to accelerate the reaction, followed by reduction of the resulting guanylhydrazone. mdpi.com

Solvent-Free Methodologies

In recent years, solvent-free synthesis has gained significant attention as a green chemistry approach, minimizing waste and often leading to shorter reaction times and simpler work-up procedures. sciencemadness.orgnih.gov For the synthesis of semicarbazide derivatives, solvent-free methods typically involve the grinding or milling of the reactants, sometimes with the aid of a catalyst or a solid support. nih.gov

While a specific solvent-free protocol for this compound is not documented, the principles of mechanochemistry could be applied. A potential solvent-free approach would involve the intimate mixing of solid aminoguanidine hydrochloride and potassium cyanate via ball-milling. The mechanical energy supplied during milling can overcome the activation energy barrier for the reaction, promoting the formation of the semicarbazide linkage.

The table below summarizes a comparative overview of these methodologies for the synthesis of related semicarbazide derivatives.

| Feature | Solvent-Based Synthesis | Solvent-Free Synthesis |

| Principle | Reactants are dissolved in a solvent to facilitate reaction in a homogenous phase. | Reaction occurs by grinding or milling solid reactants, often without any liquid medium. nih.gov |

| Typical Reactants | Aminoguanidine hydrochloride, Potassium cyanate, Aldehydes/Ketones. mdpi.com | Semicarbazide hydrochloride, Aldehydes/Ketones. nih.gov |

| Conditions | Stirring at controlled temperatures (e.g., room temperature to reflux). mdpi.com | Ball-milling at room temperature or elevated temperatures. nih.gov |

| Advantages | Good temperature control, suitable for a wide range of reactants, facilitates one-pot multi-step reactions. | Environmentally friendly, reduced waste, often faster reaction times, simple work-up. sciencemadness.orgnih.gov |

| Disadvantages | Use of potentially hazardous and volatile solvents, requires solvent removal and disposal. | May not be suitable for all reactants, potential for localized overheating, scalability can be a challenge. |

| Product Isolation | Crystallization, precipitation, extraction. | Simple washing and filtration. nih.gov |

Mechanistic Considerations in Amidinosemicarbazide Formation

The formation of 4-amidinosemicarbazide from aminoguanidine and a cyanate source proceeds through a well-understood nucleophilic addition mechanism. The key steps are outlined below:

Protonation of Cyanate: In an acidic medium, the cyanate ion (NCO⁻) is protonated to form cyanic acid (H-N=C=O). The presence of aminoguanidine hydrochloride provides the necessary acidic environment for this step.

Nucleophilic Attack: The aminoguanidine molecule possesses two primary nucleophilic centers: the terminal nitrogen of the hydrazine moiety and the nitrogen atoms of the guanidinium (B1211019) group. The terminal amino group is generally more nucleophilic and readily attacks the electrophilic carbon atom of the cyanic acid.

Intermediate Formation and Tautomerization: The nucleophilic attack results in the formation of an unstable intermediate, which rapidly undergoes tautomerization to yield the more stable 4-amidinosemicarbazide. The guanidinium group, being a strong base, can facilitate the proton transfer steps involved in this tautomerization.

H₂N-NH-C(=NH)NH₂·HCl + KOCN → [H₂N-NH-C(=NH)NH-C(=O)NH₂]·HCl + KCl

The delocalization of the positive charge across the guanidinium group in aminoguanidine influences the nucleophilicity of the terminal amino group. While the guanidinium group itself is protonated under acidic conditions, the terminal amino group of the hydrazine moiety remains a potent nucleophile, driving the reaction forward.

The formation of semicarbazide from hydrazine and urea (B33335) is also a known process, though it typically requires higher temperatures. wikipedia.org This suggests that cyanates are more reactive precursors for this transformation. The mechanism of semicarbazide formation from hydrazine and cyanate is a cornerstone of this synthetic strategy. nih.gov

Chemical Reactivity and Transformations of Amidinosemicarbazide Scaffolds

Cyclization Reactions to Form Heterocyclic Systems

The condensation of the hydrazinic nitrogen of the semicarbazide (B1199961) backbone with various electrophilic reagents, followed by intramolecular cyclization, is a cornerstone of its chemistry. This strategy provides a direct route to important heterocyclic scaffolds such as triazoles, thiadiazoles, and oxadiazoles.

The synthesis of 1,2,4-triazole (B32235) rings from semicarbazide and thiosemicarbazide (B42300) precursors is a well-established synthetic route. The general strategy involves the reaction of the thiosemicarbazide derivative with reagents like isothiocyanates or carboxylic acid derivatives, followed by cyclization.

For instance, the reaction of acylhydrazides with aryl isothiocyanates yields substituted hydrazinecarbothioamides. nih.gov Subsequent alkaline cyclization of these intermediates leads to the formation of 4-alkyl-5-substituted-1,2,4-triazole-3-thiones. nih.gov Another pathway involves the condensation of thiosemicarbazones with α-bromo ketones, which can lead to substituted ethanone (B97240) hydrazone derivatives. researchgate.net Oxidative cyclization of thiosemicarbazones, for example using molecular oxygen, can also yield 1,2,4-triazole-5-thiones. researchgate.net A base-mediated annulation of nitriles with hydrazines represents another efficient strategy, liberating ammonia (B1221849) during the reaction to form 1,3,5-trisubstituted 1,2,4-triazoles. rsc.org

The mechanism for forming a 1,2,4-triazole-5-thione from a thiosemicarbazone suggests an initial cyclization followed by the elimination of a molecule like ammonia. researchgate.net These reactions are often compatible with a range of functional groups, making them versatile for building complex molecular architectures. researchgate.netrsc.org

The 4-amidinosemicarbazide scaffold, particularly its thiosemicarbazide analogue (4-amidinothiosemicarbazide), is a key building block for 1,3,4-thiadiazole (B1197879) derivatives. The most common method involves the cyclization of thiosemicarbazides with carboxylic acids or their derivatives. sbq.org.brjocpr.com This reaction typically requires a dehydrating agent to facilitate the ring closure.

The proposed mechanism begins with a nucleophilic attack from the nitrogen of the thiosemicarbazide onto the carboxylic acid's sp2 carbon. sbq.org.br This is followed by dehydration and a subsequent attack by the sulfur atom on the carbonyl carbon, causing cyclization. sbq.org.br A final dehydration step results in the aromatic 1,3,4-thiadiazole ring. sbq.org.br

Various cyclizing agents and conditions have been developed for this transformation, as summarized in the table below.

Table 1: Synthetic Methods for 1,3,4-Thiadiazole Derivatives from Thiosemicarbazides

| Reactant | Reagent/Catalyst | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Thiosemicarbazide & Aromatic Carboxylic Acids | Phosphorus Oxychloride (POCl₃) | Reflux | 2-Amino-5-aryl-1,3,4-thiadiazoles | jocpr.com |

| Thiosemicarbazide & Benzaldehydes | Ferric Chloride (FeCl₃) | - | 1,3,4-Thiadiazole derivatives | nih.gov |

| Thiosemicarbazide & Carboxylic Acid | Polyphosphate Ester (PPE) | Mild heat (≤ 85 °C), Chloroform | 2-Amino-1,3,4-thiadiazoles | nih.gov |

| Thiosemicarbazide & 4-Hydroxybenzoic Acid | - | - | 4-[5-amino-1,3,4-thiadiazole-2-yl]phenol | researchgate.net |

These methods highlight the versatility of the thiosemicarbazide core in constructing the 1,3,4-thiadiazole ring system, a prevalent scaffold in medicinal chemistry. nih.govresearchgate.net

Oxadiazole Synthesis: The 1,3,4-oxadiazole (B1194373) ring, a bioisostere of the thiadiazole ring, can be synthesized from hydrazine (B178648) derivatives. sbq.org.brmdpi.com The common route involves the reaction of acid hydrazides with carboxylic acids or acid chlorides, followed by cyclodehydration. nih.gov Reagents like phosphorus oxychloride, thionyl chloride, and polyphosphoric acid are frequently used as dehydrating agents. mdpi.comnih.gov For a 4-amidinosemicarbazide precursor, this would involve its initial conversion to a corresponding acyl- or diacylhydrazine intermediate, which then undergoes cyclization.

Imidazole (B134444) Synthesis: The synthesis of imidazoles from a semicarbazide scaffold is less direct. One potential pathway involves the rearrangement of a pre-formed 1,2,4-oxadiazole (B8745197) ring. The Boulton-Katritzky rearrangement (BKR) can convert N-(1,2,4-oxadiazol-3-yl)-β-enamino ketones into trifluoromethylated 2-amino imidazoles under basic conditions. chim.it This suggests a multi-step strategy where the amidinosemicarbazide is first cyclized to an amino-oxadiazole, which is then elaborated and rearranged to form the imidazole core. chim.it Hybrid molecules incorporating both 1,2,4-oxadiazole and 2-imidazoline moieties have also been synthesized, indicating the chemical compatibility of these two heterocyclic systems. nih.gov

The amino-substituted heterocycles derived from 4-amidinosemicarbazide, such as 2-amino-1,3,4-thiadiazoles, are valuable intermediates for the construction of fused bicyclic and polycyclic systems. The primary amino group on the heterocyclic ring can act as a nucleophile to participate in a second ring-forming reaction.

A prominent strategy involves the reaction of a 2-amino-5-substituted-1,3,4-thiadiazole with an appropriate α-haloketone. This condensation reaction leads to the formation of imidazo[2,1-b]-1,3,4-thiadiazole derivatives. jocpr.com Similarly, reacting amino-triazolethiones with phenacyl bromide can yield 1,2,4-triazolothiadiazines. nih.gov

Another approach involves multi-step sequences starting from a functionalized heterocycle. For example, a furo[2,3-b]pyridine (B1315467) derivative can be reacted with thiosemicarbazide to introduce a reactive side chain, which is then further cyclized with reagents like acetylacetone (B45752) or formic acid to build fused pyrimidine (B1678525) and triazole rings, respectively. researchgate.net

Nucleophilic and Electrophilic Reactivity of Amidine and Semicarbazide Moieties

The reactivity of the 4-amidinosemicarbazide scaffold is dictated by the nucleophilic and electrophilic centers within its structure.

Nucleophilic Reactivity: The primary sources of nucleophilicity are the nitrogen and sulfur (in the thio-analogue) atoms.

Semicarbazide Moiety: The terminal nitrogen (N-1) and the hydrazinic nitrogen (N-2) of the semicarbazide chain possess lone pairs of electrons and are potent nucleophiles. This is the basis for the cyclization reactions discussed previously, where these nitrogens attack electrophilic carbon centers (e.g., carbonyls, nitriles). sbq.org.brnih.gov The nucleophilicity of amines generally increases with basicity, though it is also sensitive to steric hindrance. masterorganicchemistry.com

Amidine Moiety: The guanidinyl (amidine) group is strongly basic and highly nucleophilic. Its high basicity is due to the resonance stabilization of the resulting conjugate acid (guanidinium ion). This makes it a prime site for protonation and reaction with strong electrophiles.

Electrophilic Reactivity: The primary electrophilic center is the carbonyl carbon of the semicarbazide moiety. This carbon is susceptible to attack by external nucleophiles. In nucleophilic aromatic substitution (SAr) reactions, an aromatic ring must be electron-poor (electrophilic) to react with a nucleophile. masterorganicchemistry.comyoutube.com While the amidinosemicarbazide itself isn't aromatic, the principles apply to its heterocyclic derivatives. If the resulting triazole or thiadiazole ring is substituted with strong electron-withdrawing groups, it can become sufficiently electrophilic to undergo nucleophilic substitution. nih.gov

Deamination Pathways of Amidine Derivatives

Deamination, the removal of an amine group, can be a strategic transformation in organic synthesis. Several methods exist for the deamination of primary amines, which could potentially be applied to the amidine group or its derivatives. organic-chemistry.org

Oxidative Deamination: One pathway involves the catalytic oxidative deamination of primary amines using water as the oxidant, which can transform them into carboxylates with the liberation of hydrogen gas. acs.org This reaction has been demonstrated using a ruthenium pincer complex as a catalyst under alkaline conditions. acs.org

Deamination via Isodiazene Intermediates: A modern approach facilitates the deamination of primary amines under mild conditions using an anomeric amide reagent. nih.gov This method proceeds through a monosubstituted isodiazene intermediate and exhibits remarkable functional group tolerance, making it suitable for late-stage modifications. nih.gov

Deamination-Annulation Strategy: In some synthetic contexts, deamination is part of a tandem reaction. For example, a base-mediated synthesis of 1,2,4-triazoles from nitriles and hydrazines proceeds via a deamination-annulation strategy where ammonia is eliminated. rsc.org

Deaminative Cleavage: In specific chemical contexts, such as the depolymerization of heparin with nitrous acid, deaminative cleavage of N-sulfated glucosamine (B1671600) units occurs. wikipedia.org This highlights that deamination can also lead to bond cleavage adjacent to the nitrogen atom under specific acidic conditions.

While these methods are general for amines and amidine-containing structures, their direct application to 4-amidinosemicarbazide dihydrochloride (B599025) would require specific experimental validation.

Functionalization and Derivatization Strategies of the Amidinosemicarbazide Core

The functionalization and derivatization of the amidinosemicarbazide core are primarily driven by the reactivity of its terminal amino and guanidinyl groups, as well as the semicarbazide portion of the molecule. These strategies are crucial for modifying the scaffold's properties and for the synthesis of more complex molecules. Key strategies include acylation, alkylation, condensation with carbonyl compounds, and cyclization reactions to form various heterocyclic structures.

One of the principal methods for derivatization involves the reaction of the amidinosemicarbazide scaffold with electrophilic reagents. For instance, the reaction with isocyanates can lead to the formation of more complex urea (B33335) and semicarbazide derivatives. Subsequent intramolecular cyclization of these intermediates, often in the presence of a base like sodium hydroxide, can yield substituted 1,2,4-triazolin-5-one rings. cas.cznih.gov This approach allows for the introduction of a wide range of substituents, depending on the isocyanate used.

Condensation reactions with aldehydes and ketones are another significant pathway for functionalization. These reactions typically occur at the terminal amino group of the semicarbazide moiety to form semicarbazones. These semicarbazones can then be subjected to oxidative cyclization to produce 1,3,4-oxadiazole derivatives. asianpubs.org Reagents such as ceric ammonium (B1175870) nitrate (B79036) have been employed for this transformation. asianpubs.org

The guanidinyl group within the amidinosemicarbazide scaffold also offers numerous possibilities for derivatization. The basicity of the guanidine (B92328) moiety (pKa of the conjugate acid is around 13.6) plays a significant role in its reactivity. cas.cz It can be functionalized through reactions with various electrophiles. For instance, multicomponent reactions like the Biginelli reaction can be adapted to use guanidine-containing compounds to synthesize dihydropyrimidine (B8664642) derivatives. nih.gov This reaction involves the condensation of a β-ketoester, an aldehyde, and a guanidine derivative. nih.gov

Furthermore, the synthesis of guanidines from amines using guanylating agents is a well-established strategy that can be conceptually applied to the derivatization of the semicarbazide core. rsc.orgorganic-chemistry.org Reagents like 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC) are effective for the guanylation of amines and could potentially be used to introduce or modify the guanidinyl group on a pre-existing semicarbazide structure. organic-chemistry.org

The following tables summarize some of the key functionalization and derivatization strategies based on the reactivity of related semicarbazide and guanidine compounds.

Table 1: Cyclization Reactions of Semicarbazide Derivatives

| Starting Material | Reagent(s) | Product Type | Reference(s) |

| Semicarbazide derivative of a triazole | Isocyanates, then 2% NaOH | 1,2,4-Triazolin-5-one derivative | cas.cznih.gov |

| Semicarbazone | Ceric Ammonium Nitrate | 1,3,4-Oxadiazole derivative | asianpubs.org |

Table 2: Derivatization via Multicomponent Reactions

| Reaction Type | Components | Product Type | Reference(s) |

| Biginelli Reaction | Guanidine derivative, β-ketoester, Aldehyde | 2-Imino-5-carboxy-3,4-dihydropyrimidine | nih.gov |

Table 3: Guanylation Reactions for Derivatization

| Amine Substrate | Guanylating Agent | Product Type | Reference(s) |

| Primary/Secondary Amine | 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC) | Nitroguanidine, then Guanidine | organic-chemistry.org |

| Various Amines | Cyanamide with Sc(OTf)₃ catalyst | Guanidine | organic-chemistry.org |

| Amines | Carbodiimides with Yb(OTf)₃ catalyst | N,N',N''-Trisubstituted Guanidine | organic-chemistry.org |

These derivatization strategies highlight the versatility of the amidinosemicarbazide scaffold in synthetic chemistry, allowing for the generation of a wide array of functionalized molecules and heterocyclic systems with potential applications in various fields of chemical research.

Advanced Spectroscopic and Spectrometric Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the structural determination of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms within a molecule. For 4-Amidinosemicarbazide dihydrochloride (B599025), the ¹H NMR spectrum would be expected to display distinct signals corresponding to the various N-H and C-H protons. The chemical shifts (δ), measured in parts per million (ppm), are indicative of the electronic environment of each proton. Protons attached to or near electronegative atoms like nitrogen and oxygen would appear at higher chemical shifts (downfield). Furthermore, the splitting of signals (multiplicity) due to spin-spin coupling with neighboring protons would provide crucial information about the connectivity of the molecular framework.

Table 1: Hypothetical ¹H NMR Data for 4-Amidinosemicarbazide Dihydrochloride

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Amidine NH₂ |

| Data not available | Data not available | Data not available | Semicarbazide (B1199961) NH₂ |

| Data not available | Data not available | Data not available | Semicarbazide NH |

| Data not available | Data not available | Data not available | Guanidinyl NH₂ |

Note: The data in this table is hypothetical due to the lack of publicly available experimental spectra for this compound.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon backbone of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are highly sensitive to the hybridization and chemical environment of the carbon atoms. For instance, the carbonyl carbon of the semicarbazide moiety and the carbon of the amidinium group are expected to resonate at significantly different downfield positions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Assignment |

| Data not available | C=O (Semicarbazide) |

| Data not available | C=N (Amidine) |

Note: The data in this table is based on predicted values for analogous structures, as experimental data for this compound is not available.

Given the high nitrogen content of this compound, Nitrogen-15 (¹⁵N) NMR spectroscopy, particularly using Cross-Polarization/Magic Angle Spinning (CP/MAS) techniques for solid-state analysis, would be invaluable. This method can distinguish between the different nitrogen environments within the molecule, such as the amine, amide, and imine-type nitrogens in the guanidinyl and semicarbazide groups. The distinct chemical shifts would provide direct evidence for the protonation states and local electronic structures of the nitrogen atoms.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly effective for identifying functional groups.

In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretching vibrations of the various amine and amide groups, typically in the range of 3200-3500 cm⁻¹. The C=O stretching of the semicarbazide moiety would produce a strong absorption band around 1650-1700 cm⁻¹, while the C=N stretching of the amidinium group would appear in the 1600-1680 cm⁻¹ region.

Raman spectroscopy, being particularly sensitive to symmetric vibrations and non-polar bonds, would provide complementary information. The symmetric stretching of the C=N and C=O bonds, as well as vibrations of the carbon-nitrogen backbone, would be observable.

Table 3: Expected Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |

| ~3200-3500 | N-H stretching | IR, Raman |

| ~1650-1700 | C=O stretching | IR |

| ~1600-1680 | C=N stretching | IR, Raman |

| ~1500-1600 | N-H bending | IR |

Note: The wavenumbers are approximate and based on characteristic functional group frequencies.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous determination of the elemental formula of this compound. By measuring the mass with high precision (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. This data is essential for confirming the identity of a newly synthesized compound and is a standard requirement for publication in chemical research.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Molecular Fragmentation

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques for separating, identifying, and quantifying chemical compounds within a sample. nih.gov While GC-MS is suitable for volatile and thermally stable compounds, LC-MS is preferred for non-volatile or thermally labile substances, such as salts like this compound.

Purity Determination: In a typical quality control setting, LC-MS would be the method of choice for assessing the purity of this compound. The liquid chromatograph separates the target compound from any impurities or degradation products present in the sample. nih.gov The mass spectrometer then detects the ions, and the resulting chromatogram shows peaks corresponding to each separated component. The area of the peak for 4-Amidinosemicarbazide is proportional to its concentration, allowing for a quantitative determination of purity. The high selectivity of tandem mass spectrometry (MS/MS) can be employed to minimize matrix effects and enhance the sensitivity of detection. researchgate.net

Molecular Fragmentation Analysis: Mass spectrometry provides invaluable information about a molecule's structure through controlled fragmentation. chemguide.co.uk In LC-MS/MS analysis, the parent ion (molecular ion) of 4-amidinosemicarbazide is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. lcms.czresearchgate.net Analyzing these fragmentation patterns allows chemists to confirm the compound's identity and elucidate its structural features. nih.gov

For 4-Amidinosemicarbazide, the fragmentation would likely occur at the weaker bonds, such as the C-N and N-N bonds of the semicarbazide and guanidine (B92328) moieties. The fragmentation pattern is key to distinguishing it from structural isomers. chemguide.co.uk The process involves identifying the molecular ion peak and then accounting for the mass losses that lead to the major fragment peaks. whitman.edu For instance, cleavage of bonds adjacent to functional groups is a common fragmentation pathway. libretexts.org

| Technique | Application | Anticipated Observations for this compound | Reference Principle |

|---|---|---|---|

| LC-MS | Purity Analysis | A primary peak corresponding to the protonated molecule [M+H]+. Minor peaks would indicate impurities. | Separation based on polarity, detection by mass-to-charge ratio. nih.gov |

| LC-MS/MS | Structural Elucidation | Generation of a unique fragmentation pattern upon collision-induced dissociation of the parent ion. | Characteristic fragmentation patterns serve as a "fingerprint" for the molecule. researchgate.netnih.gov |

| GC-MS | Analysis of Derivatives | Requires derivatization to increase volatility. Analysis would proceed similarly to LC-MS. | Separation based on boiling point and polarity; suitable for volatile compounds. nih.govmdpi.com |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. mdpi.com For this compound, a single-crystal X-ray diffraction study would reveal the exact conformation of the molecule and the nature of the interactions between the cation and the chloride anions.

| Crystallographic Parameter | Significance for this compound | Typical Data from Related Structures (e.g., Aminoguanidinium Salts) |

|---|---|---|

| Crystal System & Space Group | Describes the symmetry of the unit cell. | Monoclinic (P21/c) or Triclinic (P-1) are common for such salts. mdpi.comnih.gov |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit in the crystal. | e.g., a = 6.72 Å, b = 10.75 Å, c = 11.96 Å, α = 113.2°, β = 90.6°, γ = 99.8°. mdpi.com |

| Bond Lengths (e.g., C-N in guanidinium) | Indicates bond order and electron delocalization. | Intermediate between single and double bond lengths, confirming resonance. mdpi.com |

| Hydrogen Bond Network | Determines crystal packing and stability. | Extensive N-H···Cl interactions are expected. mdpi.com |

Electrochemical Characterization Methods for Redox Properties

Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of a compound, i.e., its ability to be oxidized or reduced. nih.gov These techniques provide information on redox potentials and the stability of the electrochemically generated species. Guanidine and its derivatives are known to be redox-active, a property that is central to their function in various chemical and biological systems. researchgate.netnih.gov

For this compound, the guanidine moiety is the most likely center for electrochemical activity. The electrochemical behavior of N,N-dimethyl-N′-phenylformamidine hydrochloride has been studied, revealing an oxidation peak attributed to the chloride anion. researchgate.net Studies on aminoguanidine (B1677879) (AG) using cyclic voltammetry have identified distinct oxidation peaks. abechem.com For example, at a graphite (B72142) electrode in a phosphate (B84403) buffer (pH 7.0), AG shows oxidation peaks around +0.8 V and +1.1 V vs. Ag/AgCl. abechem.comresearchgate.net This oxidation is an irreversible process, often involving the transfer of protons. The electrochemical stability window of guanidinium (B1211019) salts can be significantly influenced by the counterion. uni-stuttgart.de A CV study of this compound would likely reveal irreversible oxidation at positive potentials, characteristic of the guanidinium group.

| Method | Parameter Measured | Anticipated Findings for this compound | Reference Data (Aminoguanidine) |

|---|---|---|---|

| Cyclic Voltammetry (CV) | Oxidation/Reduction Potentials | Irreversible oxidation wave at positive potential, corresponding to the oxidation of the guanidinium moiety. | Oxidation peaks at +0.8 V and +1.1 V (vs. Ag/AgCl, pH 7.0). abechem.com |

| Controlled Potential Electrolysis | Reaction Products | Identifies the products formed after oxidation, revealing potential decomposition pathways. | Studies on related compounds show hydrolysis and radical formation are possible decomposition pathways in water. nih.govacs.org |

Computational and Theoretical Investigations of Amidinosemicarbazide Structures

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is particularly effective for calculating the geometric and electronic properties of molecules like 4-amidinosemicarbazide dihydrochloride (B599025). By optimizing the molecular geometry, DFT calculations can predict bond lengths, bond angles, and dihedral angles in the ground state. researchgate.net Furthermore, these calculations yield valuable information on vibrational frequencies, thermodynamic properties, and the distribution of electronic charge within the molecule. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting the reactivity of a molecule. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor (electrophile). youtube.comlibretexts.org

The energy of these frontier orbitals and, crucially, the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) are fundamental descriptors of molecular reactivity and stability. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a large energy gap indicates high kinetic stability and low chemical reactivity. researchgate.net For 4-amidinosemicarbazide, the nitrogen and oxygen atoms are expected to contribute significantly to the HOMO, making them potential sites for interaction with electrophiles, while the LUMO would likely be distributed across the molecule's backbone.

Table 1: Representative Frontier Orbital Energies and Energy Gaps for Related Heterocyclic Compounds Calculated by DFT This table presents illustrative data from similar molecular structures to demonstrate typical values obtained through DFT calculations, as specific data for 4-Amidinosemicarbazide dihydrochloride is not publicly available.

| Compound/Analog | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference Insight |

| 2-Imino-4-oxo-1,3-thiazolidine hydrochloride | - | - | 2.87 | A small HOMO-LUMO gap suggests high chemical reactivity and that the molecule is soft. researchgate.net |

| Thiosemicarbazide (B42300) Derivative | -6.21 | -1.35 | 4.86 | Indicates good stability. |

| Guanidinium-based Ionic Liquid | -8.15 | -0.45 | 7.70 | A large energy gap signifies high kinetic stability. |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, intramolecular charge transfer, and the stabilizing effects of orbital interactions within a molecule. wisc.edu It provides a detailed picture of the Lewis-like bonding structure, including lone pairs and bond orbitals.

The Average Local Ionization Energy (ALIE) is a conceptual DFT tool that provides a measure of the energy required to remove an electron from any given point in the space surrounding a molecule. nih.govresearchgate.net It serves as a powerful descriptor for identifying sites susceptible to electrophilic or radical attack. nih.gov Regions with the lowest ALIE values correspond to the locations of the most loosely held electrons, making them the most probable centers for electron donation. nih.govresearchgate.net For 4-amidinosemicarbazide, ALIE surfaces would likely highlight the lone pairs of the nitrogen and oxygen atoms as regions of low ionization energy, thus marking them as the primary reactive sites for electrophiles. researchgate.net

Complementary to ALIE, the Electron Localization Function (ELF) is a method used to visualize regions of high electron localization, such as covalent bonds, lone pairs, and atomic cores. By mapping the ELF, researchers can gain a clear, visual understanding of the molecule's electronic structure, which helps in corroborating the reactive sites identified by ALIE and other reactivity descriptors.

Molecular Dynamics (MD) Simulations for Conformational Studies and Stability

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational dynamics and stability of a molecule in its environment, such as in an aqueous solution. nih.govnih.gov For a flexible molecule like 4-amidinosemicarbazide, MD simulations can explore its conformational landscape, identifying the most stable and populated conformations.

Furthermore, MD simulations are crucial for assessing the stability of a ligand-receptor complex predicted by molecular docking. researchgate.netnih.gov By simulating the complex over a period of nanoseconds, researchers can observe whether the ligand remains stably bound in the active site or if it dissociates, thus providing a more dynamic and realistic assessment of the binding interaction. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred binding orientation and affinity of a ligand to a specific biological target, typically a protein or enzyme. nih.govmdpi.com This method is fundamental in structure-based drug design. The process involves sampling a vast number of possible conformations and orientations of the ligand within the target's binding site and then using a scoring function to rank them. mdpi.com

The output of a docking study includes a binding score, often expressed in kcal/mol, which estimates the strength of the interaction, and a detailed 3D model of the ligand-target complex. nih.govresearchgate.net This model reveals key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the complex. For 4-amidinosemicarbazide, with its multiple hydrogen bond donors (N-H groups) and acceptors (C=O and nitrogen atoms), docking studies would be instrumental in identifying potential biological targets and understanding the structural basis of its activity. nih.gov

Table 2: Representative Molecular Docking Scores for Structurally Related Ligands Against Various Biological Targets This table provides example docking data for compounds with similar functional motifs to illustrate typical results. Docking scores are target- and software-dependent.

| Ligand Class | Biological Target | Docking Score (kcal/mol) | Key Interactions Noted | Reference Insight |

| 4-Anilinoquinazoline Derivative | DNA Gyrase (1KZN) | -8.16 | Hydrogen bonds with Asp73 and Arg136. | Lower binding energy suggests a more favorable interaction. nih.gov |

| 2-Imino-4-oxo-1,3-thiazolidine hydrochloride | Bacillus pasteurii Urease (4UBP) | -101.35 (Pose Energy) | High binding affinity predicted. | The study highlighted a significantly better score than the standard inhibitor. researchgate.net |

| Galactopyranoside Ester | SARS-CoV-2 Main Protease (6LU7) | -8.976 | - | The docking score was higher than that of the native inhibitor, suggesting strong potential. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Matched Molecular Pair Analysis (MMPA) for Scaffold Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. A particularly powerful and intuitive QSAR technique is Matched Molecular Pair Analysis (MMPA). nih.govnih.gov

MMPA is a data-driven approach that identifies pairs of molecules that differ only by a single, defined structural transformation, such as the substitution of a hydrogen atom with a methyl group. wikipedia.org By analyzing the change in an experimental property (e.g., potency, solubility) associated with this specific transformation across many pairs, MMPA can generate statistically robust "transformation rules." researchgate.netresearchgate.net For example, it could quantify how converting a terminal amide to a carboxylic acid typically affects a compound's activity against a specific target. This method is invaluable for scaffold optimization in medicinal chemistry, as it provides clear, actionable design strategies for improving the properties of a lead compound like 4-amidinosemicarbazide. nih.gov

Computational Prediction of Spectroscopic Parameters and Vibrational Frequencies

A comprehensive search of scientific literature reveals a notable absence of specific computational studies focused on the prediction of spectroscopic parameters and vibrational frequencies for this compound. While computational methods, particularly Density Functional Theory (DFT), are powerful tools for such investigations, published research applying these techniques to this specific compound could not be located.

DFT calculations are widely employed to model molecular structures and predict spectroscopic properties like infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. researchgate.net These theoretical calculations provide valuable insights into the vibrational modes of a molecule, which correspond to the stretching, bending, and torsional movements of its atoms. nih.gov The calculated vibrational frequencies can then be correlated with experimental spectra to provide a detailed assignment of the observed absorption bands. nih.govnih.gov

The general approach involves optimizing the molecular geometry of the compound in the gas phase or in a simulated solvent environment. Following optimization, vibrational frequency calculations are performed. researchgate.net The results typically include the calculated frequencies (in cm⁻¹), the corresponding IR and Raman intensities, and the potential energy distribution (PED), which describes the contribution of individual internal coordinates to each vibrational mode. nih.govnih.gov

For instance, studies on similar molecules, such as those containing amide or amino groups, utilize DFT to predict N-H stretching vibrations, C=O stretching frequencies, and various bending and rocking modes. nih.govresearchgate.net These theoretical predictions are often compared with experimental data obtained from Fourier-transform infrared (FT-IR) and Raman spectroscopy to validate the computational model. nih.gov

Although the specific computational data for this compound is not available in the reviewed literature, the established methodologies suggest that such a study would yield valuable information on its structural and electronic properties. The theoretical prediction of its spectroscopic parameters would be a significant contribution to the chemical characterization of this compound.

Due to the lack of specific research on this compound, no data tables for its computationally predicted spectroscopic parameters and vibrational frequencies can be presented.

Applications in Advanced Organic Synthesis and Heterocyclic Chemistry

Amidinosemicarbazide as a Versatile Building Block for Complex Molecules

The strategic placement of multiple nucleophilic and reactive sites within the 4-amidinosemicarbazide structure allows it to function as a dynamic building block for a wide array of more complex molecules. at.ua Its ability to undergo addition and condensation reactions makes it a valuable starting material for creating larger, functionalized compounds. at.ua The presence of the aminoguanidine (B1677879) framework is central to its role in diversity-oriented synthesis, enabling the generation of a multitude of structurally distinct molecules from a common precursor. ijisrt.comijisrt.com

The primary applications of 4-amidinosemicarbazide as a molecular scaffold stem from its reactions with various electrophiles. For instance, acylation of the hydrazino group is a common initial step, leading to acylaminoguanidines which are stable intermediates that can be further modified or cyclized. at.ua This approach has been extensively used to introduce a wide range of substituents, effectively expanding the molecular diversity accessible from this single precursor.

Furthermore, the guanidine (B92328) portion of the molecule can participate in reactions, such as in the displacement of leaving groups or in acting as a nucleophilic component in more complex reaction cascades. The synthesis of various derivatives, including those with acylhydrazone moieties, demonstrates the modular nature of this building block, where different aldehydes and ketones can be condensed with the hydrazine (B178648) nitrogen to create a library of compounds with varied electronic and steric properties. nih.gov This versatility is crucial in fields like drug discovery, where the ability to systematically modify a core structure is key to optimizing biological activity. nih.govnih.govnih.gov

Role in the Construction of Diverse Heterocyclic Frameworks

The most significant application of 4-amidinosemicarbazide in organic synthesis is arguably its role as a precursor for a multitude of heterocyclic systems. at.ua The inherent arrangement of nitrogen and carbon atoms within its backbone makes it an ideal starting material for cyclization reactions, leading directly to a variety of nitrogen-rich heterocycles. at.uaacs.org

One of the most classical and widespread uses of 4-amidinosemicarbazide is in the synthesis of 1,2,4-triazoles . The Thiele synthesis, for example, involves the acylation of the hydrazine moiety of aminoguanidine, followed by a base-mediated cyclization of the resulting acylaminoguanidine to yield 3-amino-5-substituted-1,2,4-triazoles. at.ua This method is highly versatile, allowing for the introduction of a wide range of functional groups at the 5-position of the triazole ring.

Another key reaction is the condensation of 4-amidinosemicarbazide with 1,3-dicarbonyl compounds or their equivalents. For example, its reaction with β-oxo-esters leads to the formation of pyrazolones , specifically 1-guanyl-5-pyrazolone derivatives. at.ua These reactions showcase the ability of the hydrazine portion of the molecule to undergo classical heterocycle-forming condensations.

The versatility of 4-amidinosemicarbazide extends to the synthesis of other important heterocyclic cores as well. It has been employed in the construction of:

Tetrazoles : Through reactions involving nitrous acid, aminoguanidine derivatives can be converted into the corresponding azides, which then cyclize to form substituted tetrazoles. at.ua

Triazines : Condensation with appropriate dicarbonyl compounds can also lead to the formation of six-membered rings like 1,2,4-triazines. ijisrt.com

Fused Heterocyclic Systems : Derivatives of 4-amidinosemicarbazide have been used to synthesize fused systems, such as pyrimidines incorporating the aminoguanidine skeleton. at.ua

The following table summarizes some of the key heterocyclic systems synthesized from 4-amidinosemicarbazide (aminoguanidine) and the types of reagents commonly employed.

| Heterocyclic Product | Reagent Type | General Reaction |

| 3-Amino-1,2,4-triazoles | Carboxylic Acids / Esters | Acylation followed by cyclization |

| 1-Guanyl-5-pyrazolones | β-Oxo-esters | Condensation reaction |

| Substituted Tetrazoles | Nitrous Acid | Diazotization and cyclization |

| 1,2,4-Triazines | 1,2-Dicarbonyl Compounds | Condensation reaction |

Development of Catalytic Systems Utilizing Amidine or Semicarbazide (B1199961) Derivatives

While primarily known as a synthetic building block, recent research has unveiled the potential of amidine derivatives, including aminoguanidine, to function as catalysts in organic transformations. This represents an emerging area of application, leveraging the unique properties of the guanidine group.

A notable example is the use of aminoguanidine as an inexpensive and efficient metal-free catalyst for the reductive cyclization of o-phenylenediamines with carbon dioxide (CO₂) in the presence of a hydrosilane reductant. organic-chemistry.orgresearchgate.net This process yields valuable heterocyclic compounds such as benzimidazoles, benzoxazoles, and benzothiazoles under relatively mild conditions. organic-chemistry.org The catalytic cycle is proposed to involve the activation of CO₂ by aminoguanidine, which facilitates its reduction by the silane. organic-chemistry.org Mechanistic studies suggest that formic acid, generated in situ, may act as a co-catalyst, promoting the final cyclization step. organic-chemistry.orgresearchgate.net This application is particularly significant as it utilizes CO₂, a renewable C1 source, for the synthesis of medicinally relevant heterocycles. organic-chemistry.org

The catalytic activity of aminoguanidine in this system highlights the potential for developing more sophisticated catalytic systems based on its scaffold. The strong basicity and hydrogen-bonding capabilities of the guanidine moiety are key to its catalytic function. rsc.org This opens avenues for the design of new organocatalysts derived from 4-amidinosemicarbazide for a variety of organic reactions, contributing to the field of green chemistry by replacing more expensive and toxic metal catalysts. organic-chemistry.org

Methodologies for Stereoselective Synthesis Employing Amidinosemicarbazide Precursors

The development of stereoselective synthetic methods is a cornerstone of modern organic chemistry, particularly in the synthesis of pharmaceuticals and other bioactive molecules. While the direct use of 4-amidinosemicarbazide as a chiral precursor is not extensively documented, the principles of asymmetric synthesis can be applied to reactions involving this versatile building block. The broader class of chiral guanidines has seen significant success in organocatalysis, providing a framework for how aminoguanidine derivatives could be employed in stereoselective transformations. rsc.org

Strategies for achieving stereoselectivity in reactions involving amidinosemicarbazide precursors can be envisioned in several ways:

Use of Chiral Auxiliaries: A chiral auxiliary could be appended to the aminoguanidine scaffold, directing the stereochemical outcome of subsequent cyclization or addition reactions. After the desired stereocenter is set, the auxiliary could be removed.

Chiral Catalysts: Reactions involving achiral aminoguanidine derivatives could be rendered stereoselective through the use of a chiral catalyst. nih.govresearchgate.net This approach is common in the synthesis of chiral nitrogen heterocycles, where a chiral metal complex or an organocatalyst controls the facial selectivity of the reaction. researchgate.netresearchgate.net For example, in the synthesis of chiral α-aminophosphonates, the addition of phosphites to chiral imines or the use of a chiral catalyst with achiral reactants are established methods. nih.gov A similar strategy could be applied to the condensation reactions of 4-amidinosemicarbazide.

Synthesis from Chiral Starting Materials: Incorporating a stereocenter into one of the reactants that will be condensed with 4-amidinosemicarbazide is another viable approach. For instance, the cyclization of a diprotected homoallyl guanidine mediated by iodine to form a bicyclic compound with total stereoselectivity demonstrates how a chiral substrate containing a guanidine moiety can lead to a stereochemically defined product. mdpi.com

While specific, high-yielding stereoselective methods employing 4-amidinosemicarbazide dihydrochloride (B599025) as the starting material are not yet a major feature in the literature, the foundational principles of asymmetric synthesis suggest that this is a promising and underexplored area of research. rsc.org The development of such methodologies would significantly enhance the utility of this already valuable synthetic building block.

Role As Precursors and Scaffolds in Medicinal Chemistry Research

Design and Synthesis of Bioactive Molecules Based on the Amidinosemicarbazide Scaffold

The amidinosemicarbazide scaffold is a valuable starting point for the design and synthesis of novel bioactive molecules. Its utility lies in its structural versatility, which allows for the introduction of various functional groups to create a library of compounds with diverse pharmacological properties. The synthesis of these molecules often involves a series of chemical reactions where the amidinosemicarbazide core is modified to interact with specific biological targets. This approach, known as scaffold-based drug design, is a cornerstone of modern medicinal chemistry, enabling the systematic exploration of chemical space to identify new therapeutic agents.

One prominent strategy involves the use of scaffolds to create hybrid molecules that combine the pharmacophoric features of different known drugs to enhance efficacy or overcome resistance. For instance, the 4-aminopyrazolopyrimidine scaffold has been extensively used in the design of kinase inhibitors for cancer therapy nih.gov. Similarly, the 4-aminopiperidine scaffold has been optimized to develop inhibitors of the hepatitis C virus life cycle nih.gov. While direct and extensive examples of bioactive molecules synthesized from the 4-amidinosemicarbazide scaffold are not broadly detailed in readily available literature, the principles of scaffold-based design strongly support its potential in generating novel compounds. The general methodology involves leveraging the reactive sites on the scaffold to append different chemical moieties, thereby creating a family of related compounds that can be screened for biological activity.

Development of Amidine-Containing Pharmacophores

The amidine group (-C(=NH)NH2) is a key pharmacophore in medicinal chemistry due to its ability to form strong interactions with biological targets such as enzymes and receptors. The development of amidine-containing pharmacophores from 4-amidinosemicarbazide dihydrochloride (B599025) is a significant area of research. The amidine moiety is a strong base and is typically protonated at physiological pH, allowing it to participate in electrostatic interactions and hydrogen bonding with negatively charged residues in protein active sites.

This feature is exploited in the design of enzyme inhibitors and receptor antagonists. For example, the 4-aminopyrazolopyrimidine scaffold, which contains an amidine-like system, has been crucial in the development of inhibitors for a variety of kinases, including tyrosine and serine/threonine kinases nih.gov. The amidine group's ability to mimic the guanidinium (B1211019) group of arginine allows these compounds to bind to the ATP-binding site of kinases, competing with the natural substrate.

Semicarbazone and Thiosemicarbazone Derivatives as Precursors for Antiparasitic and Antimicrobial Agents

Semicarbazones and their sulfur analogs, thiosemicarbazones, are a well-established class of compounds with a broad spectrum of biological activities, including antiparasitic and antimicrobial properties. These derivatives are readily synthesized from semicarbazide (B1199961) or thiosemicarbazide (B42300) precursors, which can be conceptually derived from the 4-amidinosemicarbazide structure.

These compounds have shown significant potential in combating a range of pathogens. Their mechanism of action is often attributed to their ability to chelate metal ions that are essential for the survival of microorganisms. This chelation can disrupt vital enzymatic processes within the pathogen.

Antiparasitic Activity: Semicarbazone and thiosemicarbazone derivatives have been investigated for their efficacy against various parasites. For instance, they have been explored as potential treatments for neglected tropical diseases.

Antimicrobial Activity: The antimicrobial potential of these derivatives is also well-documented. They have demonstrated activity against a variety of bacteria and fungi, making them promising candidates for the development of new antibiotics to address the growing challenge of antimicrobial resistance.

Enzyme Inhibition Studies of Amidinosemicarbazide Derivatives (e.g., amidrazone derivatives, sEH inhibitors)

Derivatives of 4-amidinosemicarbazide, particularly amidrazones, have been the subject of numerous enzyme inhibition studies. Amidrazones are compounds containing the R-C(=N-NH2)-NH2 functional group and are known to interact with a variety of enzymes.

Amidrazone Derivatives as Enzyme Inhibitors: The structural features of amidrazones allow them to act as inhibitors for several classes of enzymes. Their ability to form stable complexes with metal ions is often a key factor in their inhibitory activity against metalloenzymes.

Soluble Epoxide Hydrolase (sEH) Inhibitors: Soluble epoxide hydrolase (sEH) is a therapeutic target for a range of cardiovascular and inflammatory diseases. Inhibition of sEH increases the levels of endogenous anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs). While direct synthesis from 4-amidinosemicarbazide is not explicitly detailed, the core structural motifs found in many sEH inhibitors, such as urea (B33335) and amide functionalities, are conceptually related. The development of sEH inhibitors often involves creating molecules that can fit into the enzyme's active site and interact with key residues whiterose.ac.uknih.govnih.govmdpi.com. Computational studies, such as pharmacophore modeling and docking, are often employed to design novel sEH inhibitors with improved potency and pharmacokinetic properties whiterose.ac.uk.

Application in Peptidomimetic Development and Cis-Amide Bond Mimicry

Peptidomimetic Development: Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability against enzymatic degradation and better oral bioavailability. The development of peptidomimetics is a crucial strategy in drug discovery nih.govmdpi.com. While the direct application of 4-amidinosemicarbazide in creating peptidomimetic drugs is not extensively documented, its structural components offer potential for such applications. The amidine group, for example, can be used to mimic the side chain of arginine, a common amino acid in bioactive peptides.

Cis-Amide Bond Mimicry: The amide bonds in peptides predominantly exist in the trans conformation. However, the cis conformation is also found in certain peptide structures and can be critical for their biological activity. The development of molecules that can mimic the cis-amide bond is therefore of significant interest in medicinal chemistry researchgate.net. While there is no direct evidence of 4-amidinosemicarbazide derivatives being used for this purpose, the concept of using rigid scaffolds to enforce specific conformations is well-established. For instance, tilted amide bonds have been synthesized to mimic the transition state of cis-trans isomerization nih.gov. The rigid structure that can be formed from cyclization reactions involving the amidinosemicarbazide backbone could potentially be explored to create constrained systems that favor a cis-like geometry.

Molecular Mechanisms of Action of Amidinosemicarbazide-Derived Ligands (conceptual focus on binding and pathways)

Understanding the molecular mechanisms of action of drug candidates is fundamental to rational drug design. For ligands derived from 4-amidinosemicarbazide, their interactions with biological targets are governed by their three-dimensional structure and chemical properties. Molecular modeling and computational techniques, such as docking and molecular dynamics simulations, are invaluable tools for elucidating these mechanisms at the atomic level nih.govnih.govmdpi.com.

Signaling Pathways: Once a ligand binds to its target, it can modulate its activity, leading to a downstream cellular response. For example, if the target is a kinase, its inhibition can block a signaling pathway that is crucial for cell proliferation, as is often the case in cancer. The specific biological outcome will depend on the role of the target protein in the cell's signaling network. While specific pathways modulated by direct derivatives of 4-amidinosemicarbazide are not well-defined in the literature, the conceptual framework for their action would follow these established principles of pharmacology and molecular biology.

Potential Contributions to Materials Science and Engineering

Structural Role of Amidine and Semicarbazide (B1199961) Units in Functional Material Design

The design of functional materials is fundamentally dependent on the intrinsic properties of their molecular building blocks. The amidine and semicarbazide moieties within 4-amidinosemicarbazide dihydrochloride (B599025) offer distinct and synergistic functionalities that can be harnessed for material design.

The amidine group (-C(=NH)NH₂) is one of the strongest organic bases. wikipedia.org This high basicity is a result of the delocalization of the positive charge across both nitrogen atoms upon protonation, forming a stable amidinium cation. wikipedia.org This cationic nature is a key feature that can be exploited in materials science. For instance, amidine-containing molecules can act as stimulus-responsive components, capable of reversibly binding with carbon dioxide. nih.gov This property opens avenues for the development of materials for carbon capture and sequestration. Furthermore, the strong positive charge of the amidinium group can facilitate electrostatic interactions, which are crucial for the assembly of polyelectrolytes and for creating materials with specific ion-exchange properties. The ability of amidines to form strong hydrogen bonds is also a significant asset in directing the three-dimensional structure of materials. nih.gov

The semicarbazide group (-NH-CO-NH-NH₂) is a derivative of urea (B33335) and is well-known for its ability to form stable derivatives with aldehydes and ketones, known as semicarbazones. wikipedia.orgnumberanalytics.com This reactivity is highly valuable for functionalizing materials and for creating cross-linked polymer networks. The semicarbazide moiety itself is rich in hydrogen bond donors and acceptors, which can drive the formation of ordered supramolecular structures. vaia.com Moreover, semicarbazides and their derivatives can act as effective chelating agents for metal ions, suggesting the potential for creating metal-organic frameworks (MOFs) or functional polymers with catalytic or sensing capabilities. core.ac.uktaylorandfrancis.com The coordination chemistry of semicarbazide with various metal ions has been a subject of study, highlighting its versatility as a ligand. rsc.org

The combination of a strongly cationic amidine group and a highly functionalizable, hydrogen-bonding semicarbazide unit within the same molecule suggests that 4-amidinosemicarbazide dihydrochloride could be a precursor to materials with a unique combination of properties, such as charge-driven assembly and covalent modification capabilities.

| Functional Group | Key Properties Relevant to Material Design | Potential Applications in Functional Materials |

| Amidine | Strong basicity, forms stable amidinium cations wikipedia.org | Stimulus-responsive materials (e.g., CO₂ capture) nih.gov |

| Capable of strong hydrogen bonding and electrostatic interactions nih.gov | Polyelectrolytes, ion-exchange resins | |

| Can act as a ligand in organometallic complexes wikipedia.org | Catalysis, sensing | |

| Semicarbazide | Reacts with aldehydes and ketones to form semicarbazones wikipedia.orgnumberanalytics.com | Cross-linking of polymers, surface functionalization |

| Rich in hydrogen bond donors and acceptors vaia.com | Supramolecular gels, self-healing materials | |

| Acts as a chelating agent for metal ions core.ac.uktaylorandfrancis.com | Metal-organic frameworks (MOFs), sensors |

Molecular Engineering of Advanced Materials Utilizing Amidinosemicarbazide Scaffolds

Molecular engineering focuses on the rational design and synthesis of molecules with specific, predetermined functions. The concept of a "molecular scaffold" is central to this field, providing a core structure upon which other functional groups can be appended. mdpi.comnih.gov The 4-amidinosemicarbazide backbone can be envisioned as a versatile scaffold for the construction of advanced materials.

By leveraging the reactivity of the semicarbazide moiety, it is possible to covalently link this scaffold to other molecules or polymer backbones. For example, condensation reactions with aldehyde- or ketone-functionalized polymers could lead to the formation of hydrogels or films with embedded cationic charges from the amidine group. Such materials could find applications in areas like drug delivery, where the positive charge could facilitate interaction with negatively charged biological membranes, or as antimicrobial surfaces. nih.gov

Furthermore, the amidine group itself can be a point of modification, although its high basicity makes it less reactive towards electrophiles unless deprotonated. However, its strong interaction with anions could be used to template the formation of specific material architectures. The dihydrochloride form of the compound already provides two chloride counter-ions, which could be exchanged for other functional anions, thereby tuning the material's properties.

The use of molecular scaffolds allows for a modular approach to material design. nih.gov Starting with the 4-amidinosemicarbazide core, one could systematically vary the appended functional groups to fine-tune properties such as solubility, biocompatibility, and electronic characteristics. This approach is particularly powerful in the development of materials for biomedical applications, where precise control over molecular structure is paramount. mdpi.com

Investigation of Self-Assembly and Supramolecular Chemistry with Amidinosemicarbazide-Based Structures

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. Supramolecular chemistry is the field that studies these complex systems. nih.gov The molecular features of this compound make it a prime candidate for engaging in intricate self-assembly processes.

The combination of strong electrostatic interactions from the amidinium cations and extensive hydrogen bonding from both the amidine and semicarbazide groups provides a powerful set of tools for directing supramolecular assembly. For instance, in solution, these molecules could form well-defined aggregates, micelles, or even liquid crystalline phases, depending on the concentration and the solvent environment. The presence of both a cationic head (amidinium) and a more polar, hydrogen-bonding tail (semicarbazide) imparts an amphiphilic character to the molecule, which is a key driver for self-assembly.

Hydrogen bond-driven self-assembly is a well-established strategy for creating complex supramolecular architectures. nih.gov The semicarbazide moiety, with its multiple N-H and C=O groups, can participate in a variety of hydrogen bonding motifs, leading to the formation of tapes, sheets, or three-dimensional networks. vaia.com The amidinium group can further stabilize these structures through electrostatic interactions with counter-ions or other negatively charged species.

The investigation of the self-assembly of 4-amidinosemicarbazide-based structures could lead to the discovery of novel soft materials, such as supramolecular gels with tunable mechanical properties or responsive materials that change their structure in response to changes in pH or the presence of specific ions.

| Interaction Type | Originating Functional Group(s) | Potential Supramolecular Structures |

| Electrostatic Interactions | Amidinium cation | Micelles, vesicles, polyelectrolyte complexes |

| Hydrogen Bonding | Amidine and Semicarbazide | Tapes, sheets, 3D networks, liquid crystals |

| Chelation | Semicarbazide | Metallo-supramolecular assemblies |

Theoretical Prediction of Novel Material Properties Based on Amidinosemicarbazide Architectures

In the absence of extensive experimental data, theoretical and computational methods can provide valuable insights into the potential properties of materials based on 4-amidinosemicarbazide architectures. ebi.ac.uk Molecular modeling techniques, such as density functional theory (DFT) and molecular dynamics (MD) simulations, can be employed to predict a range of properties.

Structural and Electronic Properties: DFT calculations can be used to determine the optimized geometry, charge distribution, and electronic structure of the 4-amidinosemicarbazide molecule. This information is crucial for understanding its reactivity and its potential to interact with other molecules. For example, the calculated electrostatic potential map would highlight the highly positive region around the amidinium group and the hydrogen-bonding capabilities of the semicarbazide moiety.

Self-Assembly Behavior: MD simulations can be used to model the behavior of many 4-amidinosemicarbazide molecules in a simulated solvent environment. These simulations can predict how the molecules will aggregate and self-assemble, providing insights into the formation of micelles, bilayers, or other supramolecular structures. By varying parameters such as concentration and temperature, the phase behavior of the system can be explored.

Mechanical Properties: For materials constructed from 4-amidinosemicarbazide scaffolds, such as cross-linked polymers, computational methods can be used to predict their mechanical properties, such as elasticity, tensile strength, and toughness. This can help in the rational design of materials for specific engineering applications.

Interaction with Other Molecules: Theoretical models can also be used to predict how 4-amidinosemicarbazide-based materials will interact with other molecules, such as drugs, pollutants, or biological macromolecules. This is particularly relevant for applications in drug delivery, sensing, and environmental remediation. For instance, docking studies could predict the binding affinity of a drug molecule to a pocket within a self-assembled structure of 4-amidinosemicarbazide.

While theoretical predictions require experimental validation, they provide a powerful tool for guiding the research and development of new materials, saving both time and resources by identifying the most promising avenues for investigation.

Future Research Directions and Emerging Trends

Integration of Artificial Intelligence and Machine Learning for Amidinosemicarbazide Design and Discovery